2-Chloro-5-hydrazinylbenzoic acid

描述

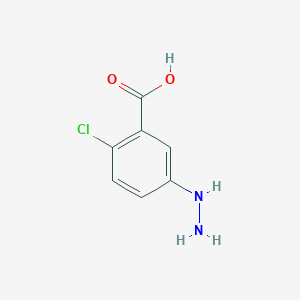

2-Chloro-5-hydrazinylbenzoic acid is an organic compound with the molecular formula C7H6ClN2O2. It is characterized by the presence of a chloro group (-Cl) and a hydrazinyl group (-NH-NH2) attached to a benzoic acid core

作用机制

Target of Action

The primary target of 2-Chloro-5-hydrazinylbenzoic acid, also known as CHB, is the receptor CTLA-4 . CTLA-4, or cytotoxic T-lymphocyte-associated protein 4, is a protein receptor that plays a crucial role in regulating the immune system’s response .

Mode of Action

CHB interacts with its target by binding to the CTLA-4 receptor . This binding prevents CTLA-4 from interacting with its ligand, B7 . By blocking this interaction, CHB inhibits the inhibitory signal that would normally be transmitted to T cells . This results in an increase in immune responses .

Biochemical Pathways

The primary biochemical pathway affected by CHB involves the activation of the immune system . By binding to the CTLA-4 receptor and preventing its interaction with B7, CHB disrupts the normal inhibitory signaling pathway . This disruption leads to an increase in immune responses . Additionally, CHB has been shown to activate monocytes and macrophages, leading to the production of cytokines such as IL-1β and IL-6 .

Result of Action

The molecular and cellular effects of CHB’s action primarily involve the activation of the immune system . This activation can lead to increased immune responses, which can be beneficial in the treatment of certain diseases . For example, CHB has been shown to be effective in treating bladder cancer, colorectal cancer, and esophageal cancer . It also has anti-inflammatory effects .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-hydrazinylbenzoic acid typically involves the chlorination of 5-hydrazinylbenzoic acid. This can be achieved through the reaction of benzoic acid with hydrazine in the presence of a chlorinating agent such as thionyl chloride (SOCl2). The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.

化学反应分析

Types of Reactions: 2-Chloro-5-hydrazinylbenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the hydrazinyl group to a diazo group.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the chloro group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as ammonia (NH3) or amines, to replace the chloro group.

Major Products Formed:

Oxidation: Formation of 2-Chloro-5-diazobenzoic acid.

Reduction: Formation of 2-Hydroxy-5-hydrazinylbenzoic acid.

Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

科学研究应用

2-Chloro-5-hydrazinylbenzoic acid has several scientific research applications, including:

Chemistry: It serves as a precursor for the synthesis of other chemical compounds, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.

Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

相似化合物的比较

2-Chloro-5-hydroxybenzoic acid

2-Chloro-5-aminobenzoic acid

2-Chloro-5-diazobenzoic acid

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

生物活性

2-Chloro-5-hydrazinylbenzoic acid (CAS No. 327092-95-5) is a derivative of hydrazinobenzoic acid that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a larger class of hydrazine derivatives known for their diverse biological properties, including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 200.59 g/mol

- Structure : The compound features a benzoic acid moiety substituted with a hydrazine group and a chlorine atom, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:

Biological Activity Data

Case Studies

-

Antioxidant Evaluation :

A study focused on evaluating the antioxidant properties of hydrazine derivatives, including this compound, revealed that these compounds can significantly reduce oxidative stress markers in vitro. The results indicated that at concentrations as low as 20 μg/mL, these compounds exhibited radical scavenging activities comparable to BHT . -

Antimicrobial Activity :

In another investigation, the antimicrobial efficacy of various hydrazine derivatives was assessed against resistant bacterial strains. The results showed that certain derivatives had comparable or superior activity compared to standard antibiotics, suggesting potential therapeutic applications in treating infections caused by resistant pathogens . -

Cytotoxic Studies :

Research involving the cytotoxic effects of hydrazine derivatives on human cancer cell lines demonstrated that several compounds exhibited significant antiproliferative effects. Notably, this compound was included in a broader study assessing the structure-activity relationship (SAR) within this chemical class, highlighting its potential as a lead compound for further development in cancer therapy .

属性

IUPAC Name |

2-chloro-5-hydrazinylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-6-2-1-4(10-9)3-5(6)7(11)12/h1-3,10H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZARLOUWYGFQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601333161 | |

| Record name | 2-chloro-5-hydrazinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26670464 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

327092-95-5 | |

| Record name | 2-chloro-5-hydrazinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。